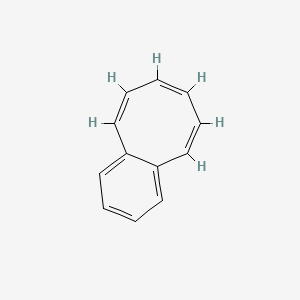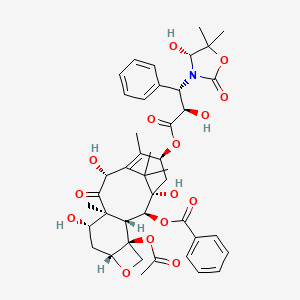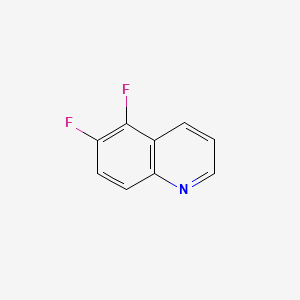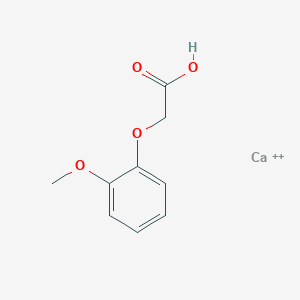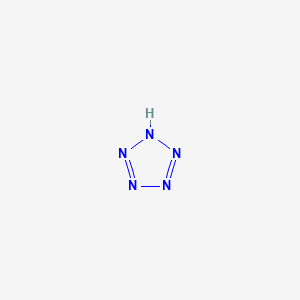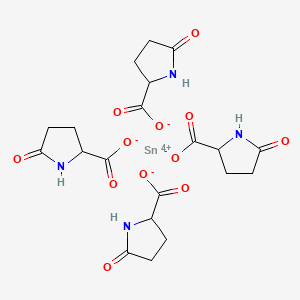
Tin tetrakis(5-oxo-DL-prolinate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tin tetrakis(5-oxo-DL-prolinate): is a chemical compound with the molecular formula C20H24N4O12Sn and a molecular weight of 631.10 g/mol . It is a coordination complex where a tin(IV) ion is coordinated to four 5-oxo-DL-prolinate ligands. This compound is of interest due to its unique structural and chemical properties, making it valuable in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tin tetrakis(5-oxo-DL-prolinate) typically involves the reaction of tin(IV) chloride with 5-oxo-DL-proline in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
SnCl4+4C5H7NO3→Sn(C5H7NO3)4+4HCl
Industrial Production Methods: Industrial production methods for tin tetrakis(5-oxo-DL-prolinate) may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and precise control of reaction parameters are essential to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: Tin tetrakis(5-oxo-DL-prolinate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of tin.
Reduction: Reduction reactions can convert the tin(IV) center to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the 5-oxo-DL-prolinate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state tin complexes, while reduction can produce tin(II) complexes.
Aplicaciones Científicas De Investigación
Chemistry: Tin tetrakis(5-oxo-DL-prolinate) is used as a precursor in the synthesis of other tin-containing compounds. It is also studied for its coordination chemistry and structural properties.
Biology: In biological research, this compound is investigated for its potential interactions with biomolecules and its effects on biological systems.
Medicine: Research is ongoing to explore the potential medicinal applications of tin tetrakis(5-oxo-DL-prolinate), including its use as a therapeutic agent or in drug delivery systems.
Industry: In industrial applications, tin tetrakis(5-oxo-DL-prolinate) is used in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which tin tetrakis(5-oxo-DL-prolinate) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tin(IV) center can coordinate with various functional groups, influencing the activity of the target molecules. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, and changes in cellular processes.
Comparación Con Compuestos Similares
Tin tetrakis(acetate): Another tin(IV) complex with acetate ligands.
Tin tetrakis(benzoate): A tin(IV) complex with benzoate ligands.
Tin tetrakis(oxalate): A tin(IV) complex with oxalate ligands.
Uniqueness: Tin tetrakis(5-oxo-DL-prolinate) is unique due to the presence of the 5-oxo-DL-prolinate ligands, which impart specific structural and chemical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other tin(IV) complexes.
Propiedades
Número CAS |
84962-42-5 |
|---|---|
Fórmula molecular |
C20H24N4O12Sn |
Peso molecular |
631.1 g/mol |
Nombre IUPAC |
5-oxopyrrolidine-2-carboxylate;tin(4+) |
InChI |
InChI=1S/4C5H7NO3.Sn/c4*7-4-2-1-3(6-4)5(8)9;/h4*3H,1-2H2,(H,6,7)(H,8,9);/q;;;;+4/p-4 |
Clave InChI |
IQCMNTVCGMNTLL-UHFFFAOYSA-J |
SMILES canónico |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Sn+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



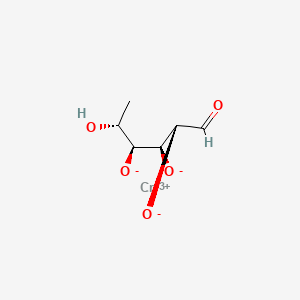
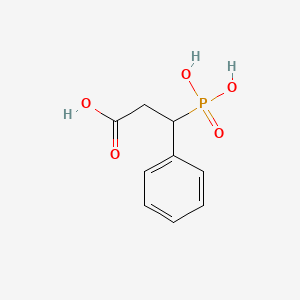
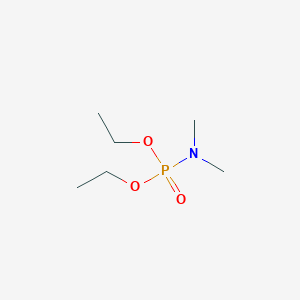


![Methylenebis[N,N-dimethylaniline]](/img/structure/B12657361.png)
